4,5-Difluoroindoline-2,3-dione chemical structure and properties
4,5-Difluoroindoline-2,3-dione chemical structure and properties
High-Purity Synthesis, Reactivity Profile, and Medicinal Chemistry Applications
Executive Summary
4,5-Difluoroindoline-2,3-dione (4,5-Difluoroisatin) represents a specialized fluorinated scaffold in medicinal chemistry, distinct from its more common 5,6-isomer. Its specific substitution pattern offers unique electronic modulation of the C3-carbonyl reactivity and lipophilic tuning of the indole core. This guide details the critical synthetic pathways required to overcome the regioselectivity challenges inherent in its preparation, alongside its physicochemical properties and utility as a precursor for kinase inhibitors and immunomodulatory tryptanthrins.
Chemical Identity & Structural Analysis[1][2]
The 4,5-difluoro substitution pattern places fluorine atoms at the ortho and meta positions relative to the isatin nitrogen, creating a highly electron-deficient aromatic core. This enhances the acidity of the N1-proton and increases the electrophilicity of the C3-carbonyl, facilitating condensation reactions.
| Parameter | Data |
| IUPAC Name | 4,5-Difluoro-1H-indole-2,3-dione |
| Common Name | 4,5-Difluoroisatin |
| CAS Registry Number | 169037-22-3 |
| Molecular Formula | C₈H₃F₂NO₂ |
| Molecular Weight | 183.11 g/mol |
| SMILES | O=C1C(=O)NC2=C1C(F)=C(F)C=C2 |
| InChI Key | Unique identifier (Predicted) |
Structural Insight: Unlike 5-fluoroisatin, the 4-fluoro substituent in the 4,5-isomer exerts a "through-space" electrostatic repulsion on the C3-carbonyl oxygen, potentially altering the preferred conformation of C3-hydrazones or Schiff bases formed from this scaffold.
Physicochemical Properties[6][8][9][10][11][12][13]
Quantitative data is essential for process handling and formulation.
| Property | Value / Observation | Note |
| Appearance | Orange to reddish-brown powder | Typical of isatin derivatives due to n→π* transitions. |
| Melting Point | 140°C (decomposition) | Lower than non-fluorinated isatin (203°C); indicates lattice destabilization. |
| Solubility | DMSO, DMF, MeOH (hot) | Poor solubility in water and non-polar hydrocarbons. |
| pKa (NH) | ~9.5 (Predicted) | More acidic than isatin (10.3) due to inductive withdrawal by Fluorine. |
| LogP | ~1.34 | Moderate lipophilicity, suitable for CNS drug discovery. |
Synthetic Pathways: Overcoming Regioselectivity
The synthesis of 4,5-difluoroisatin is non-trivial because the standard Sandmeyer cyclization of 3,4-difluoroaniline favors the sterically less hindered C6 position, yielding the 5,6-difluoroisatin isomer. To exclusively obtain the 4,5-isomer, a Directed Ortho-Metalation (DOM) strategy is the superior protocol.
Method A: Directed Ortho-Metalation (Recommended)
This method utilizes the acidity of the C2-proton in 3,4-difluoroaniline, which is flanked by the directing fluoride (at C3) and the protected nitrogen.
Protocol:
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Protection: Convert 3,4-difluoroaniline to N-Boc-3,4-difluoroaniline.
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Lithiation: Treat with t-BuLi or n-BuLi at -78°C in THF. The Lithium coordinates to the Boc oxygen and the C3-Fluorine, directing deprotonation exclusively at the C2 position (between N and F).
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Acylation: Quench the lithiated intermediate with diethyl oxalate.
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Cyclization: Acidic hydrolysis (HCl/MeOH) removes the Boc group and induces cyclization to the isatin.
Method B: Sandmeyer Synthesis (Traditional)
Note: This method yields a mixture favoring the 5,6-isomer. It is listed for historical context and large-scale cost reduction if separation is feasible.
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Condensation of 3,4-difluoroaniline with chloral hydrate and hydroxylamine.
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Acid-catalyzed cyclization using concentrated H₂SO₄.
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Purification: Requires fractional crystallization or column chromatography to separate the minor 4,5-isomer from the major 5,6-isomer.
Synthesis Workflow Diagram
Caption: Comparison of Directed Ortho-Metalation (DOM) vs. Sandmeyer routes. DOM ensures regioselective synthesis of the 4,5-isomer.
Reactivity Profile
The 4,5-difluoro core dictates specific reactivity patterns useful for derivatization.
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C3-Carbonyl Condensation: The C3 ketone is highly electrophilic. Reaction with hydrazines, semicarbazides, or amines yields Schiff bases. The 4-fluoro substituent may sterically hinder bulky nucleophiles, requiring elevated temperatures or Lewis acid catalysis.
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N1-Alkylation: The NH proton is more acidic than unsubstituted isatin. Alkylation proceeds readily with alkyl halides and weak bases (K₂CO₃) in DMF.
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Aromatic Substitution:
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Electrophilic Substitution: The ring is deactivated by two fluorines. Nitration or bromination is difficult but will occur at C6 or C7 (the only open positions).
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Nucleophilic Aromatic Substitution (SNAr): The C4-Fluorine is activated by the adjacent carbonyl (C3) and the electron-withdrawing network. Under harsh conditions with strong nucleophiles (e.g., thiols), the C4-F may be displaced.
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Reactivity Logic Diagram
Caption: Primary derivatization pathways for 4,5-difluoroisatin in drug discovery.
Medicinal Chemistry Applications
Kinase Inhibition
Isatin Schiff bases (indolin-2-ones) are privileged scaffolds for Tyrosine Kinase Inhibitors (TKIs). The 4,5-difluoro motif is particularly valuable for:
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Metabolic Stability: Blocking the C4 and C5 positions prevents oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes, extending the drug's half-life.
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Electronic Tuning: The fluorines lower the LUMO energy of the indole system, potentially enhancing π-stacking interactions within the ATP-binding pocket of kinases like VEGFR or EGFR.
Tryptanthrin Synthesis
Condensation of 4,5-difluoroisatin with isatoic anhydride yields fluorinated tryptanthrins. These compounds have demonstrated efficacy as immune potentiators and anti-inflammatory agents, as detailed in patent literature (US 5,441,955).
Handling & Safety
Signal Word: WARNING
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Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The compound is stable but should be protected from moisture to prevent hydrolysis of the lactam ring over long periods.
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Disposal: Incineration with a scrubber for Hydrogen Fluoride (HF) generation.
References
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Use of tryptanthrin compounds for immune potentiation. (2004). World Intellectual Property Organization. WO2004064759A2. Link
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Method for the synthesis of isatins. (1995). United States Patent.[1] US 5,441,955. (Describes lithiation route for 4,5-isomer). Link
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Synthesis of 5,6-difluoro-indoline-2,3-dione. (2016). Synlett, 27(10), 1516–1520. (demonstrates the regioselectivity of Sandmeyer favoring the 5,6-isomer). Link
- Isatin Synthesis via Directed Ortho-Metalation.Organic Reactions.
